3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
Overview
Description
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Imidazole derivatives, in general, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets and cause changes that lead to their biological effects . For instance, some imidazole derivatives have been found to show remarkable binding affinity at the active site of certain receptors .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the performance of imidazole-based sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine typically involves the condensation of benzil, ammonium acetate, and 3-pyridinecarboxaldehyde. The reaction is usually carried out in a solvent such as glacial acetic acid under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Benzil and ammonium acetate react to form the imidazole ring.
Aldehyde Addition: The imidazole intermediate reacts with 3-pyridinecarboxaldehyde to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Comparison with Similar Compounds
Similar Compounds
- 4,5-diphenyl-1H-imidazole
- 2-phenyl-1H-imidazole
- 3-(2-pyridyl)-1H-imidazole
Uniqueness
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds that may only contain one of these heterocyclic rings.
Properties
IUPAC Name |
3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)23-20(22-18)17-12-7-13-21-14-17/h1-14H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRXHNZMFWUITP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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